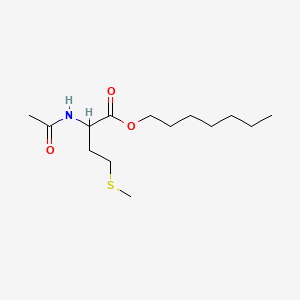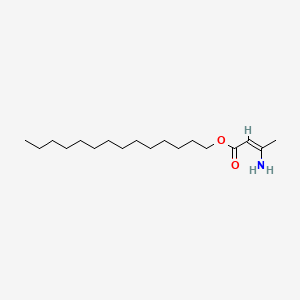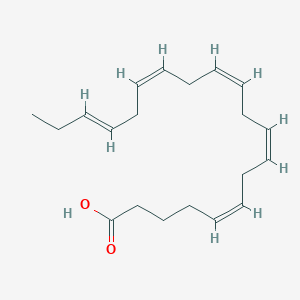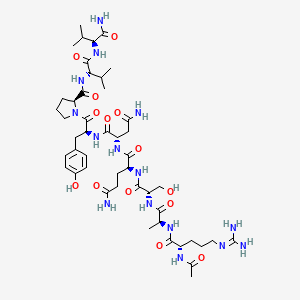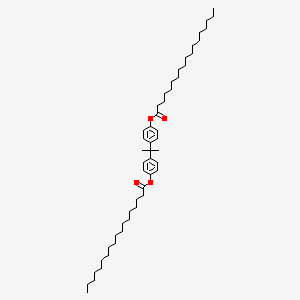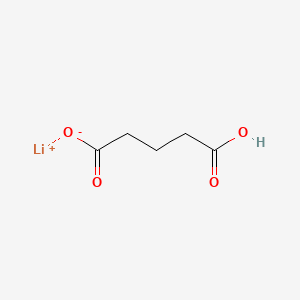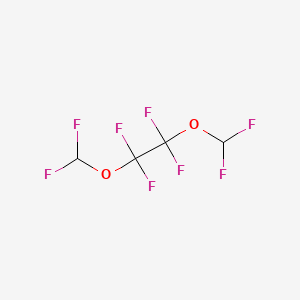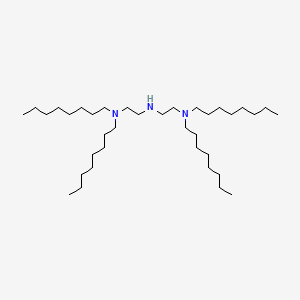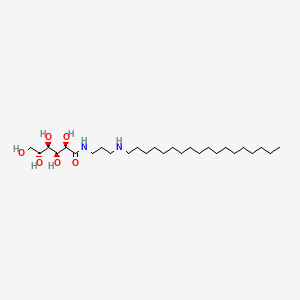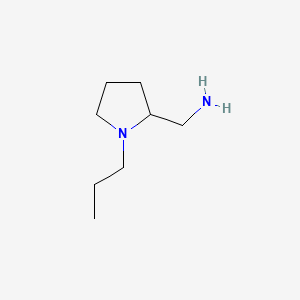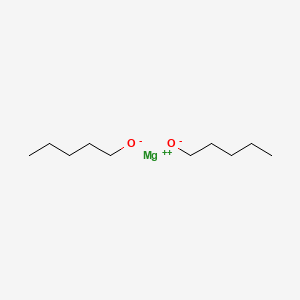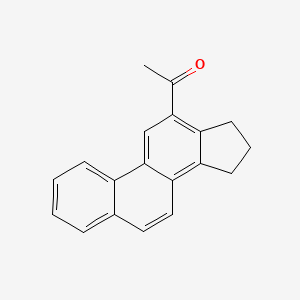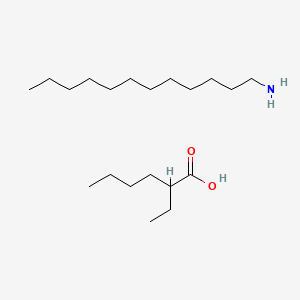
calcium;(2S)-2-(octadecanoylamino)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;(2S)-2-(octadecanoylamino)pentanedioate is a complex organic compound that combines calcium ions with a specific amino acid derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a calcium ion coordinated with an amino acid derivative, which provides unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2S)-2-(octadecanoylamino)pentanedioate typically involves the reaction of calcium salts with the corresponding amino acid derivative. One common method is to react calcium chloride with (2S)-2-(octadecanoylamino)pentanedioic acid in an aqueous solution. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by maintaining a steady flow of reactants through a reactor. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;(2S)-2-(octadecanoylamino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium;(2S)-2-(octadecanoylamino)pentanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular signaling and as a calcium ion carrier.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium;(2S)-2-(octadecanoylamino)pentanedioate involves its interaction with calcium channels and receptors in biological systems. The compound can bind to calcium channels, modulating their activity and influencing calcium ion transport. This interaction can affect various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Calcium gluconate: Another calcium compound used in medicine for calcium supplementation.
Calcium carbonate: Commonly used as an antacid and calcium supplement.
Calcium citrate: Used as a dietary supplement and in food fortification.
Uniqueness
Calcium;(2S)-2-(octadecanoylamino)pentanedioate is unique due to its specific structure, which combines calcium ions with an amino acid derivative. This unique structure provides distinct properties and reactivity compared to other calcium compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61745-54-8 |
|---|---|
Fórmula molecular |
C23H41CaNO5 |
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
calcium;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |
Clave InChI |
ZLNNXCPVVMIOND-BDQAORGHSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


